molecular formula C17H16O4 B191100 1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one CAS No. 2198-19-8

1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one

Cat. No. B191100
CAS RN: 2198-19-8
M. Wt: 284.31 g/mol
InChI Key: OAAPAFSEMHJNTF-BJMVGYQFSA-N
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Description

“1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one” is a chemical compound. It is also known by other names such as paeonol, 2’-hydroxy-4’-methoxyacetophenone, 1-2-hydroxy-4-methoxyphenyl ethanone, peonol, 2-hydroxy-4-methoxyacetophenone, 1-2-hydroxy-4-methoxyphenyl ethan-1-one, resacetophenone-4-methyl ether, ethanone, 1-2-hydroxy-4-methoxyphenyl, paeonal, paeonolum .


Molecular Structure Analysis

The molecular formula of this compound is C9H10O3 . The InChI Key is UILPJVPSNHJFIK-UHFFFAOYSA-N . The SMILES string is COC1=CC=C(C©=O)C(O)=C1 .


Physical And Chemical Properties Analysis

This compound appears as white to pale cream crystals or powder . It has a melting point of 46.0-53.0°C . The molecular weight is 166.176 g/mol .

Scientific Research Applications

  • Polarographic Behavior Analysis : The polarographic behavior of isomeric compounds including 1-(2-hydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-ones was investigated, revealing insights into their reduction processes in various pH conditions and the consequent formation of dihydroderivatives and secondary alcohols (Butkiewicz, 1972).

  • Spectral Properties Synthesis : This study synthesized several arylideneacetophenones, including 1-(4-methoxyphenyl)-3-phenyl-2-propen-1-one, and analyzed their structures using various spectroscopic techniques (Ahmed, Romman, Ahmed, Akhter, & Halim, 2007).

  • Crystal Structure Determination : The crystal structure of compounds including 1-(2-hydroxyphenyl)-3-(2-methoxyphenyl)-2-propen-1-one was examined, revealing their molecular configurations and intra-molecular hydrogen bonding (Wallet, Molins, & Miravitlles, 1995).

  • Second-Harmonic Generation (SHG) Activity : The molecular structure of a related compound, 3-(4-tert-butylphenyl)-3-hydroxy-1-(4-methoxyphenyl)-2-propen-1-one, was determined, highlighting its significant SHG efficiency (Kagawa, Sagawa, & Kakuta, 1993).

  • Metabolism Analysis : This research focused on the metabolism of a related compound, 1-(4-hydroxy-3-methoxyphenyl)-2-propanone, in rats, providing insights into its metabolites and excretion profiles (Jodynis-Liebert, 1993).

  • Antimicrobial Activity : A study synthesized novel compounds including 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-ones, evaluating their antimicrobial activity (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).

  • Chemical Synthesis and Reactions : This paper investigated the synthesis and reactions of a related compound, 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, revealing its thermal cyclization and other chemical transformations (Pimenova, Krasnych, Goun, & Miles, 2003).

  • Cytotoxic Compound Isolation : A new propene derivative structurally related to 1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one was isolated from the leaves of Styrax annamensis, exhibiting potent cytotoxicity against various cancer cell lines (Tra et al., 2021).

properties

IUPAC Name

(E)-1-(2-hydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-20-13-6-3-12(4-7-13)5-10-16(18)15-9-8-14(21-2)11-17(15)19/h3-11,19H,1-2H3/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAAPAFSEMHJNTF-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one

CAS RN

2198-19-8
Record name 2-Propen-1-one, 1-(2-hydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002198198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC78638
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78638
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Sakagami, Y Masuda, M Tomomura… - Anticancer …, 2017 - ar.iiarjournals.org
Background: Fifteen chalcones were subjected to quantitative structure–activity relationship (QSAR) analysis based on their cytotoxicity and tumor specificity, in order to find their new …
Number of citations: 22 ar.iiarjournals.org

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